molecular formula C10H12N2O3S B5053487 N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide

N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide

Cat. No.: B5053487
M. Wt: 240.28 g/mol
InChI Key: WEGXLZXGZDROPD-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a carboxamide group and a dioxothiolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with a suitable thiolane derivative under oxidative conditions. One common method involves the use of 3-aminothiolane as a starting material, which reacts with pyridine-3-carboxylic acid in the presence of an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an organic solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF) to enhance solubility and reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Solvent selection and recycling, as well as purification steps like crystallization or chromatography, are also optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The dioxothiolan moiety can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiolane derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide is unique due to its combination of a dioxothiolan moiety and a pyridine ring, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c13-10(8-2-1-4-11-6-8)12-9-3-5-16(14,15)7-9/h1-2,4,6,9H,3,5,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGXLZXGZDROPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333123
Record name N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24840309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314768-57-5
Record name N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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